molecular formula C13H11Cl2NO B8583720 (2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol

(2-Amino-5-chlorophenyl)(2-chlorophenyl)methanol

Cat. No. B8583720
M. Wt: 268.13 g/mol
InChI Key: WRZHNTKVHYRWHJ-UHFFFAOYSA-N
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Patent
US07396958B2

Procedure details

To 20 g of (2-amino-5-chlorophenyl)(2-chlorophenyl)methanone dissolved in 80 ml of ethanol are introduced portionwise 8.6 g of sodium borohydride, and the mixture is left for 18 hours at room temperature. The reaction medium is taken up in ethyl acetate and washed with water. The organic phase is dried over anhydrous sodium sulfate and concentrated to give 21.63 g of the expected product.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[C:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])=[O:10].[BH4-].[Na+]>C(O)C.C(OCC)(=O)C>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][C:3]=1[CH:9]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[Cl:17])[OH:10] |f:1.2|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
NC1=C(C=C(C=C1)Cl)C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)Cl)C(O)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 21.63 g
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.